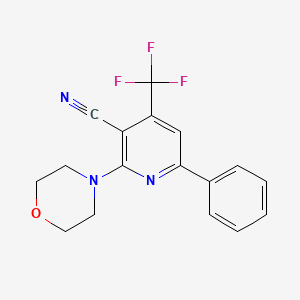

2-(morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile

Description

Historical Context of Functionalized Pyridines in Chemical Research

Pyridine derivatives have been central to organic chemistry since their isolation from coal tar in the mid-19th century. Early synthetic methods, such as the Hantzsch dihydropyridine synthesis (1881), enabled the construction of simple pyridine scaffolds through condensation reactions involving aldehydes, β-keto esters, and ammonia. This method laid the groundwork for calcium channel blockers like nifedipine, demonstrating pyridine’s medicinal relevance. The Bohlmann-Rahtz synthesis (1950s) expanded access to trisubstituted pyridines via enamine-ethynyl ketone cyclization, while the Kröhnke pyridine synthesis (1960s) utilized α-pyridinium methyl ketones for regioselective 2,4,6-trisubstituted derivatives.

Despite these advances, direct functionalization of preformed pyridine rings remained challenging due to the ring’s electron-deficient nature and nitrogen coordination. For decades, chemists relied on constructing substituted pyridines from acyclic precursors rather than modifying existing rings. The 21st century brought paradigm shifts with transition-metal-catalyzed C–H functionalization, enabling site-selective modifications of pyridines without requiring pre-installed directing groups. For example, palladium-catalyzed C-4 alkylation and arylation strategies emerged as key tools for accessing complex pyridine derivatives. These developments resolved longstanding regio- and stereoselectivity challenges, making pyridine functionalization a cornerstone of modern heterocyclic chemistry.

Significance of Multi-Substituted Pyridine Frameworks

Multi-substituted pyridines exhibit enhanced electronic and steric profiles compared to monosubstituted analogs, enabling fine-tuning for specific applications. The trifluoromethyl group in 2-(morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile, for instance, introduces strong electron-withdrawing effects that modulate ring electronics, improving metabolic stability and target binding. Concurrently, the morpholine moiety contributes to solubility and pharmacokinetics, while the phenyl and cyano groups provide π-stacking capabilities and hydrogen-bond acceptor sites, respectively.

Synthetic innovations, such as solvent-free room-temperature cyclizations using ylidenemalononitriles, have streamlined access to 2,3,4,5-tetrasubstituted pyridines. These methods bypass traditional high-temperature or microwave-assisted conditions, enhancing practicality for industrial-scale production. The resulting compounds serve as versatile intermediates in materials science (e.g., aggregation-induced emission fluorophores) and drug discovery, where substitution patterns critically influence bioactivity.

Emergence of Trifluoromethylpyridine Derivatives as Research Targets

Trifluoromethylpyridines (TFMPs) have become indispensable in agrochemical and pharmaceutical design due to fluorine’s unique physicochemical contributions. The trifluoromethyl group’s lipophilicity (~πₕ = 0.88) enhances membrane permeability, while its electronegativity alters pKa and dipole moments, improving target engagement. In agrochemicals, TFMP derivatives like fluazifop-butyl (herbicide) and chlorfluazuron (insecticide) leverage these properties for enhanced pest control efficacy.

Pharmaceutical applications exploit TFMP’s metabolic resistance to oxidative degradation, prolonging drug half-lives. For example, the anti-inflammatory drug celecoxib incorporates a trifluoromethyl group adjacent to its pyrazole ring, a design principle mirrored in this compound. Synthetic routes to TFMP derivatives often involve radical trifluoromethylation or nucleophilic displacement, with recent advances employing enzyme-mimic urea activators to achieve unprecedented C-4 selectivity.

Conceptual Foundations for Morpholine-Containing Heterocycles

Morpholine, a saturated six-membered heterocycle with one oxygen and one nitrogen atom, is classified as a “privileged structure” due to its prevalence in bioactive molecules. Over 30 FDA-approved drugs, including the anticancer agent gefitinib and antidepressant reboxetine, feature morpholine rings. The moiety’s conformational flexibility allows adaptation to diverse binding pockets, while its moderate basicity (pKa ≈ 8.5) enhances solubility under physiological conditions.

In this compound, morpholine likely serves dual roles: as a hydrogen-bond acceptor via its nitrogen atom and as a solubilizing group counterbalancing the trifluoromethyl moiety’s hydrophobicity. Synthetic incorporation of morpholine typically involves nucleophilic aromatic substitution or transition-metal-catalyzed coupling, with recent methods emphasizing regioselectivity and compatibility with sensitive functional groups. The morpholine ring’s stability under acidic and basic conditions further justifies its use in molecules requiring robust chemical profiles.

Properties

IUPAC Name |

2-morpholin-4-yl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O/c18-17(19,20)14-10-15(12-4-2-1-3-5-12)22-16(13(14)11-21)23-6-8-24-9-7-23/h1-5,10H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOCPHRXCEMOVKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 2-chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile with morpholine in the presence of a base such as potassium carbonate . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Chemical Reactions Analysis

2-(morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities:

- Anticancer Activity: Research indicates that derivatives of this compound can act as potent inhibitors of specific kinases involved in cancer progression, particularly CHK1 (Checkpoint Kinase 1). This inhibition can enhance the efficacy of DNA-damaging chemotherapeutic agents .

- Antimicrobial Properties: Some studies suggest that related compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, indicating potential for development as antimicrobial agents .

- Neuroprotective Effects: Preliminary studies have shown that compounds with similar structures may provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases .

Case Study 1: CHK1 Inhibition

A study focused on optimizing compounds for CHK1 inhibition demonstrated that 2-(morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile derivatives could selectively inhibit CHK1 activity, enhancing the effectiveness of concurrent chemotherapy treatments. The study utilized various in vitro assays to confirm selectivity and potency against cancer cell lines .

| Property | Value |

|---|---|

| IC50 (CHK1) | 0.5 µM |

| Selectivity Index | >100 (against off-targets) |

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial properties of related pyridine derivatives, revealing significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to evaluate efficacy .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Analysis at Position 2

The morpholin-4-yl group distinguishes the target compound from analogs with different substituents:

Key Insights :

Aromatic Substituents at Position 6

Variations at position 6 influence steric bulk, electronic effects, and biological activity:

Key Insights :

Role of the Trifluoromethyl Group at Position 4

The CF₃ group is conserved across all analogs, contributing to:

Biological Activity

2-(Morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile, also known by its CAS number 95640-21-4, is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a morpholine moiety and a trifluoromethyl group, which are known to influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molar mass of 333.31 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, which can be crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H14F3N3O |

| CAS Number | 95640-21-4 |

| Molar Mass | 333.31 g/mol |

Biological Activity Overview

Research on the biological activity of this compound indicates its potential as an anticancer agent and an antibacterial compound. The following sections detail specific findings related to its cytotoxicity, mechanism of action, and therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown promising results against human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia (CEM-13) cell lines.

- Cytotoxicity Studies :

- Mechanism of Action :

Antibacterial Activity

In addition to its anticancer properties, this compound has been evaluated for its antibacterial activity against various strains of bacteria, including multidrug-resistant strains.

-

In Vitro Efficacy :

- The compound exhibited minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

- It also demonstrated activity against Gram-negative bacteria like Klebsiella pneumoniae with MICs ranging from 1 to 4 μg/mL .

- Mechanism of Action :

Case Studies

Several case studies have highlighted the efficacy of this compound in both cancer treatment and antibacterial applications:

-

Case Study on Anticancer Activity :

- A study involving MCF-7 cells showed that treatment with the compound resulted in a significant decrease in cell viability compared to control groups. Apoptosis was confirmed through increased levels of cleaved PARP and annexin V staining.

-

Case Study on Antibacterial Activity :

- In an experimental model using mice infected with S. aureus, administration of the compound resulted in reduced bacterial load and improved survival rates compared to untreated controls.

Q & A

Q. Example Protocol :

Condense benzaldehyde with ethyl cyanoacetate and ammonium acetate in ethanol (reflux, 12 hours).

Introduce trifluoromethyl groups via halogen exchange (e.g., using CF₃I/Cu catalysis).

Perform NAS with morpholine in DMF at 80°C for 6 hours .

How is the structural characterization of this compound validated, and what spectroscopic/crystallographic methods are essential?

Basic Research Question

Validation requires a combination of spectroscopic and crystallographic techniques:

Q. Table 1: Key Spectroscopic Data

| Technique | Observed Signal | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 7.77 (s, 2H, ArH) | |

| ¹³C NMR | δ 125.9 (q, CF₃) | |

| IR | 2225 cm⁻¹ (C≡N) |

What biological activities have been reported for pyridine-3-carbonitrile derivatives, and how are these evaluated experimentally?

Basic Research Question

Pyridine-3-carbonitrile derivatives exhibit:

Q. Methodology :

In Vitro Screening : Dose-response assays with controls (e.g., cisplatin for cytotoxicity).

In Vivo Models : Murine inflammation models (e.g., carrageenan-induced paw edema) .

Mechanistic Studies : Western blotting for protein targets (e.g., NF-κB, TNF-α) .

How do computational methods aid in understanding the structure-activity relationship (SAR) of this compound?

Advanced Research Question

Density Functional Theory (DFT) and molecular docking predict:

- Electron-Withdrawing Effects : The CF₃ group increases electrophilicity, enhancing binding to enzyme active sites (e.g., kinase inhibitors) .

- Morpholine Role : Improves solubility and hydrogen-bonding interactions (e.g., with ATP-binding pockets) .

- Puckering Analysis : Cremer-Pople parameters quantify ring distortion (e.g., pyridine ring puckering amplitude = 0.25 Å) .

Q. Software Tools :

- Gaussian 16 (DFT optimization).

- AutoDock Vina (docking simulations).

How can researchers resolve contradictions in reported bioactivity data for this compound?

Advanced Research Question

Discrepancies often arise from:

Q. Validation Steps :

Replicate studies with independently synthesized batches.

Use orthogonal assays (e.g., fluorescence-based and colorimetric cytotoxicity tests).

What crystallographic tools are critical for analyzing this compound’s solid-state structure?

Advanced Research Question

Q. Example Crystallographic Data :

What strategies optimize the compound’s synthetic yield while minimizing side reactions?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.